molecular formula C21H21N3O3 B2687364 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide CAS No. 953258-90-7

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide

Cat. No.: B2687364
CAS No.: 953258-90-7
M. Wt: 363.417
InChI Key: YSRZNGOBEXNSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinone class, characterized by a 6-oxopyridazine core substituted with a 3-methoxyphenyl group at position 3 and an N-phenylbutanamide chain at position 2. The methoxy group enhances lipophilicity and may influence receptor binding, while the butanamide moiety contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-10-5-7-16(15-18)19-12-13-21(26)24(23-19)14-6-11-20(25)22-17-8-3-2-4-9-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRZNGOBEXNSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of osteoclast differentiation and potential neuroprotective effects. The following sections detail specific findings related to its biological mechanisms and applications.

1. Osteoclast Differentiation Inhibition

Studies have demonstrated that This compound inhibits osteoclast differentiation, which is crucial in the treatment of osteoporosis. The mechanism involves:

  • Reduction of Multinucleated Cells : The compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, indicative of osteoclasts.
  • Modulation of CD47 Expression : It appears to modulate CD47 expression and cathepsin K activity rather than directly interfering with RANKL signaling pathways.

2. Neuroprotective Properties

The compound also shows promise as a neuroprotective agent. Research has indicated:

  • Cholinesterase Inhibition : Similar derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .
  • Potential for Cognitive Enhancement : The inhibition of cholinesterases may lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

Case Study 1: Osteoclast Differentiation

In a study examining the effects of the compound on osteoclastogenesis, researchers found that treatment with This compound resulted in a significant decrease in osteoclast formation in vitro. The study utilized primary bone marrow-derived macrophages cultured with RANKL and M-CSF, demonstrating a clear dose-dependent response.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related pyridazinone derivatives revealed that compounds structurally similar to This compound exhibited significant AChE inhibition. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundPyridazinone core with methoxyphenylInhibits osteoclast differentiation
N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamideButanamide moietyReduces osteoclast formation
3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl methyl phenylcarbamateCarbamate derivativeInhibits AChE and BuChE

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with pyridazinone derivatives reported in the literature. Key comparisons include:

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in 5b) or sterically demanding substituents reduce yields (e.g., 8a: 10% yield with bromophenyl) , while methoxy or methylthio groups (e.g., 8c: 99.9% yield) enhance synthetic efficiency due to favorable electronic and steric effects .

Physicochemical and Pharmacological Profiles

Table 2: Property Comparison
Property Target Compound 5b (Nitro derivative) 8c (Methylthio derivative)
Molecular Weight (Da) ~395 (estimated) 425.05 (HRMS) 558.73 (calculated)
LogP (Predicted) ~3.2 (moderate lipo.) ~2.8 (polar nitro group) ~4.1 (lipophilic methylthio)
Hydrogen Bond Acceptors 5 7 (nitro + sulfonamide) 4
Pharmacological Notes Unknown (inferred) Sulfonamide: Anti-inflammatory potential Formyl peptide receptor modulator

Key Insights :

  • Lipophilicity : The target compound’s methoxyphenyl and phenylbutanamide groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 8c’s methylthio group increases LogP significantly, favoring CNS penetration .
  • Bioactivity : Sulfonamide derivatives (e.g., 5b) are associated with anti-inflammatory or antibacterial activity due to sulfonamide’s enzyme inhibition , while thioamide derivatives (e.g., 9) may enhance metabolic stability .

Stereochemical and Functional Group Considerations

  • Stereochemistry : Unlike complex stereoisomers in (e.g., compounds m–o with multiple chiral centers) , the target compound lacks reported stereochemical complexity, simplifying synthesis and formulation.
  • Functional Groups : The 3-methoxy group in the target compound mirrors 8c’s 3-methoxybenzyl substituent, which showed enhanced receptor binding in pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.